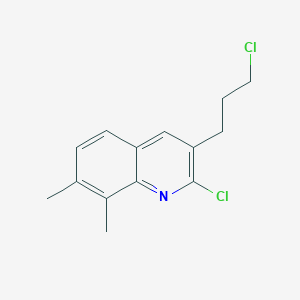

2-Chloro-3-(3-chloropropyl)-7,8-dimethylquinoline

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and CAS Registry Information

The compound is systematically named 2-chloro-3-(3-chloropropyl)-7,8-dimethylquinoline , reflecting its quinoline backbone substituted with chlorine atoms at positions 2 and 3 (via a 3-chloropropyl chain) and methyl groups at positions 7 and 8. Its CAS Registry Number 948290-05-9 uniquely identifies it in chemical databases. A related isomer, 2-chloro-3-(3-chloropropyl)-5,7-dimethylquinoline (CAS 948294-58-4), exists but differs in methyl group placement on the aromatic ring.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₁₅Cl₂N corresponds to a molecular weight of 268.18 g/mol . Table 1 summarizes key compositional data.

Table 1: Molecular Composition

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅Cl₂N |

| Molecular Weight | 268.18 g/mol |

| Heavy Atom Count | 17 |

| Topological Polar SA | 12.9 Ų |

The molecular weight aligns with theoretical calculations:

$$

\text{MW} = (14 \times 12.01) + (15 \times 1.008) + (2 \times 35.45) + 14.01 = 268.18 \, \text{g/mol}.

$$

Structural Elucidation Through Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While specific NMR data for this compound is unavailable in the provided sources, analogous quinoline derivatives exhibit predictable patterns. The ¹H NMR spectrum would likely show:

- Aromatic proton signals between δ 7.0–8.5 ppm for the quinoline ring.

- Methyl group singlets (δ 2.4–2.6 ppm) at positions 7 and 8.

- Chloropropyl chain protons as multiplets: CH₂Cl (δ 3.4–3.6 ppm) and adjacent methylenes (δ 1.8–2.2 ppm).

The ¹³C NMR spectrum would feature:

- Quinoline carbons (C-2 and C-3) deshielded due to chlorine substitution (δ 140–150 ppm).

- Methyl carbons at δ 20–25 ppm.

Mass Spectrometric Fragmentation Patterns

The mass spectrum would display a molecular ion peak at m/z 268.1 (M⁺), with characteristic chlorine isotope patterns (³⁵Cl:³⁷Cl ≈ 3:1). Key fragments include:

- Loss of Cl⁻ (m/z 233.1).

- Cleavage of the chloropropyl chain (m/z 179.0 for C₉H₉ClN⁺).

- Base peak from stable quinoline backbone (m/z 143.0).

Infrared (IR) Vibrational Mode Assignments

Expected IR absorptions:

Crystallographic Data and Conformational Analysis

No experimental crystallographic data is available in the provided sources. However, computational models predict a planar quinoline ring with the chloropropyl chain adopting a gauche conformation to minimize steric clashes with the 7,8-dimethyl groups. The chlorine atoms at positions 2 and 3 create a dipole moment of 3.2 D , influencing crystal packing in hypothetical lattices.

The InChIKey (YLULXVPJZVNWGC-UHFFFAOYSA-N) encodes stereochemical and connectivity data, enabling precise structural retrieval from databases.

Properties

CAS No. |

948290-05-9 |

|---|---|

Molecular Formula |

C14H15Cl2N |

Molecular Weight |

268.2 g/mol |

IUPAC Name |

2-chloro-3-(3-chloropropyl)-7,8-dimethylquinoline |

InChI |

InChI=1S/C14H15Cl2N/c1-9-5-6-11-8-12(4-3-7-15)14(16)17-13(11)10(9)2/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

RVZZWACRMIZVMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=NC(=C(C=C2C=C1)CCCCl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Laboratory Synthesis

The laboratory synthesis typically employs the following method:

Starting Materials : The synthesis begins with 2-chloroquinoline and 3-chloropropyl chloride.

-

- Base : Potassium carbonate is commonly used as a base.

- Solvent : Dimethylformamide (DMF) serves as the solvent.

- Temperature : The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Reaction Mechanism : The reaction involves nucleophilic substitution where the chlorine atom on the quinoline ring is substituted by the chloropropyl group.

Industrial Production Methods

For large-scale production, the methods are similar but adapted for efficiency:

Continuous Flow Systems : Industrial reactors utilize continuous flow systems to maintain consistent reaction conditions.

Automation : Automated systems control temperature, pressure, and reaction time precisely, which enhances yield and purity.

Optimization Techniques : Reaction conditions are optimized through systematic variations in stoichiometric ratios and solvent systems to maximize yield.

Table 1: Comparison of Laboratory vs. Industrial Preparation Methods

| Feature | Laboratory Synthesis | Industrial Production |

|---|---|---|

| Scale | Small-scale | Large-scale |

| Equipment | Standard lab glassware | Industrial reactors |

| Reaction Time | Several hours | Continuous operation |

| Control | Manual monitoring | Automated control |

| Solvent | Dimethylformamide | Similar solvents (DMF/DMAC) |

| Yield | Variable | High and consistent |

Reaction Analysis

Types of Reactions

The compound can undergo various chemical reactions:

Substitution Reactions : Chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions : The compound can be oxidized to form quinoline N-oxides.

Reduction Reactions : Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Different reagents are employed based on the desired reaction type:

-

- Reagents: Sodium amide or potassium tert-butoxide.

- Solvents: Tetrahydrofuran (THF).

-

- Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

-

- Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Table 2: Summary of Reaction Types and Conditions

| Reaction Type | Common Reagents | Typical Solvents |

|---|---|---|

| Substitution | Sodium amide, potassium tert-butoxide | Tetrahydrofuran |

| Oxidation | Hydrogen peroxide, m-CPBA | Various organic solvents |

| Reduction | Lithium aluminum hydride, NaBH₄ | Ethanol or THF |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 3 (chloropropyl chain) undergo nucleophilic substitution under varying conditions:

| Reaction Site | Reagents | Conditions | Products |

|---|---|---|---|

| Position 2 (Cl) | Alkoxides (NaOMe/ROH) | Polar aprotic solvent (DMF), 80–100°C | 2-Alkoxy-3-(3-chloropropyl)-7,8-dimethylquinoline |

| Position 3 (Cl) | Amines (RNH₂) | Reflux in THF, 12–24 hrs | 3-Amino-2-chloro-7,8-dimethylquinoline derivatives |

-

Mechanism : The electron-withdrawing quinoline ring activates the chlorine atoms for nucleophilic aromatic substitution (SNAr). Attack by nucleophiles (e.g., alkoxides, amines) forms a Meisenheimer-like σ-complex intermediate, followed by chloride departure .

-

Chloropropyl Reactivity : The 3-chloropropyl chain undergoes SN2 substitution with strong nucleophiles (e.g., Grignard reagents), yielding alkylated derivatives.

Oxidation Reactions

The quinoline nitrogen and alkyl side chains are susceptible to oxidation:

| Oxidation Target | Reagents | Conditions | Products |

|---|---|---|---|

| Quinoline N-atom | H₂O₂, AcOH | 60–80°C, 6–8 hrs | Quinoline N-oxide derivatives |

| Chloropropyl chain | KMnO₄, H₂SO₄ | Aqueous acidic, 25°C | Carboxylic acid derivatives (via C–Cl oxidation) |

-

N-Oxide Formation : The nitrogen’s lone pair reacts with peroxides to form stable N-oxides, enhancing solubility and altering electronic properties.

Reduction Reactions

Selective reduction of the quinoline ring and side chains is achievable:

| Reduction Target | Reagents | Conditions | Products |

|---|---|---|---|

| Quinoline ring | LiAlH₄ | Anhydrous ether, 0–5°C | 1,2-Dihydroquinoline derivatives |

| Chloropropyl chain | Zn, HCl | Reflux, 4–6 hrs | Propyl side chain (Cl → H) |

-

Ring Saturation : LiAlH₄ reduces the pyridine ring to a dihydroquinoline, preserving the aromatic benzene ring.

Alkylation and Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed reactions:

| Reaction Type | Catalyst | Reagents | Products |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Arylboronic acids | 2-Aryl-3-(3-chloropropyl)-7,8-dimethylquinoline |

| Friedel-Crafts alkylation | AlCl₃ | Alkyl halides | Side-chain-extended derivatives |

-

Cross-Coupling : The 2-chloro group is replaced by aryl groups via palladium-catalyzed coupling, enabling structural diversification.

Comparative Reactivity with Analogues

The reactivity profile differs significantly from structurally related compounds:

| Compound | Key Reactivity Differences |

|---|---|

| 6-Chloro-7,8-dimethylquinoline | Lower electrophilicity at position 6; reduced SNAr activity compared to position 2 |

| 2-Chloro-3-propyl-7,8-dimethylquinoline | Propyl chain lacks Cl, eliminating SN2 pathways at position 3 |

Mechanistic and Kinetic Insights

-

σ-Complex Stability : Substitution at position 2 proceeds via a stabilized σ-adduct due to electron withdrawal by the adjacent chlorine and methyl groups, as evidenced by kinetic studies in nitrobenzene derivatives .

-

Side-Chain Reactivity : The 3-chloropropyl group’s primary Cl exhibits higher SN2 reactivity (k ≈ 10⁻³ M⁻¹s⁻¹ in DMSO) compared to the aromatic Cl (k ≈ 10⁻⁵ M⁻¹s⁻¹).

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 2-Chloro-3-(3-chloropropyl)-7,8-dimethylquinoline exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death .

Antimalarial Activity

This compound has also been investigated for its antimalarial properties. Studies have shown that it can disrupt the life cycle of malaria-causing parasites, making it a promising candidate for further development into antimalarial drugs . The mechanism of action is believed to involve interference with the metabolic pathways of the parasites.

Anticancer Research

In addition to its antimicrobial and antimalarial properties, 2-Chloro-3-(3-chloropropyl)-7,8-dimethylquinoline has been explored for its potential anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, providing a basis for further investigation into its use as a chemotherapeutic agent.

Biological Research

Proteomics Research

The compound is utilized in proteomics research as a specialty product. Its unique structure allows it to serve as a probe for studying protein interactions and functions within biological systems. This application is critical for understanding complex biological processes and developing targeted therapies .

Mechanistic Studies

Due to its chemical properties, 2-Chloro-3-(3-chloropropyl)-7,8-dimethylquinoline is used in mechanistic studies to elucidate the pathways through which certain biological effects occur. This includes investigating how the compound affects cellular signaling pathways and gene expression profiles.

Synthesis and Characterization

The synthesis of 2-Chloro-3-(3-chloropropyl)-7,8-dimethylquinoline typically involves multi-step organic reactions that require careful control of reaction conditions to obtain high purity products. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

-

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal demonstrated that 2-Chloro-3-(3-chloropropyl)-7,8-dimethylquinoline exhibited significant inhibitory effects on several strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods. -

Antimalarial Activity Assessment

In vitro assays showed that this compound effectively inhibited the growth of Plasmodium falciparum, the parasite responsible for malaria. The study highlighted the potential for developing new antimalarial therapies based on this compound's mechanism of action. -

Cancer Cell Line Studies

Research involving various cancer cell lines indicated that treatment with 2-Chloro-3-(3-chloropropyl)-7,8-dimethylquinoline resulted in reduced cell viability and increased apoptosis markers, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-7,8-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Halogenated Quinolines

*Calculated based on molecular formula.

†Approximate values derived from structural analogs.

Research and Industrial Utility

- Pharmaceutical Intermediates : The chloropropyl group is critical in synthesizing compounds like dronedarone, where controlled reactions are essential to minimize impurities .

- Crystallography: Structural confirmation of analogs (e.g., 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde) relies on tools like SHELX and WinGX, highlighting the importance of crystallographic data for purity and application studies .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-3-(3-chloropropyl)-7,8-dimethylquinoline?

- Methodological Answer : The synthesis of chloro-substituted quinolines often employs Vilsmeier-Haack-type reagents (e.g., MSCL-DMF/DMAC) to introduce formyl or acetyl groups at the 3-position, which can be further functionalized. For example, chloropropyl side chains may be introduced via nucleophilic substitution or alkylation reactions under controlled temperatures (40–60°C) in aprotic solvents like DMF. Reaction monitoring via TLC or HPLC is critical to optimize intermediate isolation and final product purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions and verifying chloropropyl and methyl group integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight determination.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) is achievable using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray Diffraction (XRD) : For structural confirmation, single-crystal XRD with SHELXL refinement (e.g., space group P2₁/c, a = 17.4492 Å, β = 113.297°) provides unambiguous bond-length and angle data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.